![molecular formula C9H13N3O3 B5177216 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione CAS No. 72704-63-3](/img/structure/B5177216.png)
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione
Descripción general
Descripción
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione, also known as MMMP or Rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is a crucial second messenger molecule in many biological processes. By inhibiting PDE4, MMMP increases the levels of cAMP, leading to a variety of biochemical and physiological effects.
Mecanismo De Acción
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione exerts its pharmacological effects by inhibiting PDE4, which is responsible for the breakdown of cAMP. cAMP is a crucial second messenger molecule that regulates various cellular processes such as gene expression, ion channel activity, and neurotransmitter release. By increasing the levels of cAMP, 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione can modulate these processes and produce a wide range of biological effects.
Biochemical and Physiological Effects:
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione has been shown to produce a variety of biochemical and physiological effects, including anti-inflammatory, neuroprotective, and cognition-enhancing effects. Anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines, while neuroprotective effects are mediated by the modulation of various signaling pathways involved in neuronal survival and function. Cognition-enhancing effects are thought to be mediated by the modulation of synaptic plasticity and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments, including its selective inhibition of PDE4 and its well-characterized pharmacological effects. However, 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione also has some limitations, including its potential for off-target effects and its relatively short half-life in vivo.
Direcciones Futuras
There are several potential future directions for research on 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione, including the development of more selective PDE4 inhibitors, the investigation of its effects on other biological processes, and the optimization of its pharmacokinetic properties for therapeutic use. Additionally, the potential use of 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione as a tool for studying the role of cAMP in various biological processes warrants further investigation.
Métodos De Síntesis
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione can be synthesized by reacting 4-(chloromethyl) morpholine with 3,5-pyridinedicarboxylic acid in the presence of a base such as potassium carbonate. The resulting compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential therapeutic applications, particularly in the areas of inflammation, neuroprotection, and cognition enhancement. Inflammation is a complex biological process that involves the activation of various immune cells and the release of pro-inflammatory cytokines. 5-(4-morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the production of these cytokines, thereby reducing inflammation in various animal models.
Propiedades
IUPAC Name |
5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c13-8-7(5-10-9(14)11-8)6-12-1-3-15-4-2-12/h5H,1-4,6H2,(H2,10,11,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFFNLIPFGEAOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223006 | |
Record name | 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72704-63-3 | |
Record name | 5-(4-Morpholinylmethyl)-2,4(1H,3H)-pyrimidinedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072704633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002607973 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(4-Morpholinylmethyl)-2,4-pyrimidinediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10223006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-MORPHOLINYLMETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20DE5GXO76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.